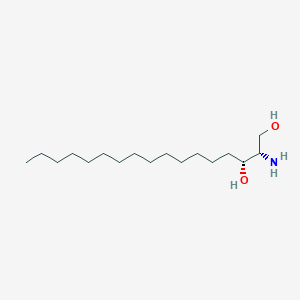

(2S,3R)-2-aminoheptadecane-1,3-diol

描述

鞘氨醇 (d17:0),也称为二氢鞘氨醇,是一种生物活性鞘脂。它是一种长链碱基,在复杂鞘脂的生物合成中起着至关重要的作用。鞘氨醇参与各种细胞过程,包括细胞生长、分化和凋亡。 它是神经酰胺的前体,神经酰胺是鞘脂代谢途径中的关键分子 .

准备方法

合成路线和反应条件

鞘氨醇 (d17:0) 可以通过丝氨酸与棕榈酰辅酶 A 的脱羧缩合合成,生成酮中间体(2-氧鞘氨醇),然后通过 NADPH 还原形成鞘氨醇 。该方法涉及使用特定的酶和辅因子来促进反应。

工业生产方法

在工业环境中,鞘氨醇通常通过涉及微生物发酵的生物技术过程生产。对特定菌株或酵母菌进行基因改造,使其通过操纵其代谢途径来产生鞘氨醇。 发酵过程之后是提取和纯化步骤,以获得高纯度的鞘氨醇 .

化学反应分析

反应类型

鞘氨醇会发生各种化学反应,包括:

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: NADPH 通常用作酶促反应中的还原剂。

取代: 各种亲核试剂可用于取代反应,具体取决于所需的产物。

形成的主要产物

鞘氨醇-1-磷酸: 通过氧化形成。

神经酰胺: 通过鞘氨醇的酰化形成.

科学研究应用

Pharmaceutical Applications

Precursor in Sphingolipid Synthesis

(2S,3R)-2-aminoheptadecane-1,3-diol serves as a crucial precursor in the biosynthesis of sphingolipids, which are vital components of cellular membranes and play significant roles in cell signaling. Sphingolipids derived from this compound include ceramides and sphingosine-1-phosphate (S1P), both of which are implicated in various cellular functions such as proliferation, differentiation, and apoptosis .

Therapeutic Potential

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes. For instance, its involvement in sphingolipid metabolism suggests potential roles in treating diseases linked to sphingolipid dysregulation, such as cancer and neurodegenerative disorders .

Biological Research Applications

Cell Signaling Studies

The compound's structural properties allow it to interact with various cellular receptors and enzymes involved in signaling pathways. Studies have shown that alterations in sphingolipid composition can affect insulin sensitivity and contribute to the pathophysiology of conditions like diabetes mellitus . Understanding these interactions can lead to insights into metabolic diseases.

Model Systems for Disease Research

Due to its role in sphingolipid metabolism, this compound can be utilized in model systems to study diseases such as diabetic retinopathy and other complications associated with type 2 diabetes. Research has demonstrated measurable changes in sphingolipid levels in human vitreous samples from diabetic patients, indicating a potential area for further investigation using this compound .

Synthetic Chemistry Applications

Organic Synthesis

In synthetic organic chemistry, this compound can be employed as a building block for synthesizing more complex molecules. Its unique stereochemistry and functional groups facilitate various chemical reactions that are essential for developing novel compounds with potential therapeutic applications .

Case Study 1: Sphingolipid Composition Changes

A study analyzing the sphingolipid composition in human vitreous samples from diabetic patients revealed significant increases in ceramide levels associated with this compound metabolism. These findings suggest a link between altered sphingolipid levels and diabetic complications .

Case Study 2: Therapeutic Implications

Research on the therapeutic implications of sphingolipids derived from this compound has shown promise in targeting pathways involved in neurodegenerative diseases. The modulation of sphingolipid metabolism presents a potential strategy for developing treatments aimed at conditions like Alzheimer's disease .

作用机制

鞘氨醇通过作为神经酰胺的前体发挥作用,神经酰胺参与各种细胞过程。 它抑制蛋白激酶 C 的活性,并阻断尼曼-匹克 C 型病中的胆固醇转运 。 鞘氨醇积累可以通过激活特定的信号通路来刺激凋亡 .

相似化合物的比较

类似化合物

鞘氨醇: 另一种参与鞘脂代谢的长链碱基。

神经酰胺: 鞘脂途径中的关键分子,由鞘氨醇形成。

鞘氨醇-1-磷酸: 由鞘氨醇氧化形成的生物活性脂质.

独特性

鞘氨醇因其作为神经酰胺前体的作用及其参与鞘脂生物合成途径而独一无二。 与鞘氨醇不同,鞘氨醇缺乏双键,这会影响其生物活性及其与其他分子的相互作用 .

生物活性

(2S,3R)-2-aminoheptadecane-1,3-diol, also known as sphinganine or dihydrosphingosine, is a long-chain amino alcohol that plays a significant role in cellular signaling and membrane structure. This compound is a precursor to various sphingolipids, which are crucial for cell membrane integrity and function. Understanding its biological activity is essential for elucidating its roles in health and disease.

- Molecular Formula : C17H35NO2

- Molecular Weight : 299.49 g/mol

- Solubility : Soluble in organic solvents like chloroform and ethanol but insoluble in water .

1. Sphingolipid Metabolism

This compound is a fundamental component of sphingolipid metabolism. It serves as a backbone for the synthesis of ceramides and sphingomyelins, which are vital for cellular signaling pathways and structural integrity of membranes. The metabolism of this compound has been linked to various physiological processes including cell growth, differentiation, and apoptosis .

2. Role in Cell Signaling

Research indicates that this compound influences several signaling pathways:

- MAPK Pathway : This compound acts as an inhibitor of mitogen-activated protein kinases (MAPK), which are involved in cellular responses to growth factors and stress signals. Its inhibition can lead to altered cell proliferation and apoptosis .

- Insulin Sensitivity : Studies have shown that sphingolipid profiles, including levels of this compound, correlate with insulin sensitivity and the risk of developing type 2 diabetes . Higher levels of certain sphingolipids have been associated with increased risk of prediabetes.

3. Anticancer Properties

Recent findings suggest that this compound exhibits potential anticancer effects:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

- Inhibition of Tumor Growth : In vitro studies indicate that it may suppress tumor growth by modulating sphingolipid metabolism and influencing cancer cell migration and invasion .

Case Study 1: Sphingolipids and Prediabetes Risk

A longitudinal study involving 140 participants assessed the relationship between plasma levels of sphingolipids and the progression from normoglycemia to prediabetes over five years. The study found significant associations between higher ratios of specific sphingolipids (including those derived from this compound) and increased risk of developing prediabetes .

| Sphingolipid Ratio | Odds Ratio | Confidence Interval | p-value |

|---|---|---|---|

| C26:0/C26:1 | 2.73 | 1.172 - 4.408 | 0.015 |

| C18:0/C18:1 | 1.236 | 1.042 - 1.466 | 0.015 |

Case Study 2: Cancer Cell Apoptosis

In laboratory settings, treatment with this compound led to significant apoptosis in prostate cancer cell lines (LNCaP). The study demonstrated that this compound could effectively reduce cell viability and induce DNA fragmentation .

属性

IUPAC Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390606 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32164-02-6 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?

A1: Heptadecasphinganine, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], heptadecasphinganine was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.

Q2: How does the presence of heptadecasphinganine in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?

A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like heptadecasphinganine can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of heptadecasphinganine in these A-active glycolipids compared to other long-chain bases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。